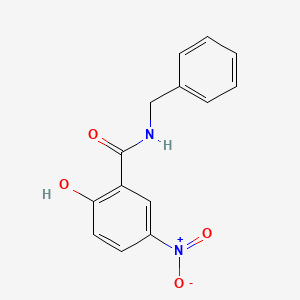

N-benzyl-2-hydroxy-5-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-hydroxy-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-13-7-6-11(16(19)20)8-12(13)14(18)15-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRHRPYVJWBDJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Benzyl 2 Hydroxy 5 Nitrobenzamide and Analogs

Direct Amide Formation Strategies for N-benzyl-2-hydroxy-5-nitrobenzamide

The direct formation of the amide bond in this compound is a key synthetic step. This transformation is often achieved through the condensation of a carboxylic acid or its activated derivative with an amine. A common approach involves the reaction of a salicylic (B10762653) acid derivative with benzylamine. To facilitate this reaction, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) are frequently employed. bath.ac.uk These agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. bath.ac.uk The process, while reliable, often requires additives like 1-hydroxy-1-H-benzotriazole (HOBt) to minimize side reactions and prevent racemization in chiral substrates. bath.ac.uk

Alternative direct amidation methods are continuously being developed to improve efficiency and environmental friendliness. For instance, cesium carbonate has been shown to promote the direct amidation of unactivated esters with amino alcohols without the need for transition-metal catalysts. nih.gov This method has demonstrated good compatibility with benzyl (B1604629) esters and various amino acid substrates. nih.gov Another approach utilizes thionyl chloride for the synthesis of benzamides from benzoic acids and amines under solvent-free conditions, offering an economical and environmentally benign route. researchgate.net Furthermore, direct amidation can be achieved from aldehydes and amines using a polymer-supported copper(II) complex as a heterogeneous catalyst. lookchem.com

Conventional and Microwave-Assisted Synthesis of N-benzylsalicylamide Derivatives

The synthesis of N-benzylsalicylamide derivatives, including this compound, can be accomplished through both conventional heating methods and microwave-assisted synthesis. indianchemicalsociety.com Conventional methods typically involve refluxing the reactants in a suitable solvent for several hours or even days. indianchemicalsociety.comjocpr.com While effective, these methods are often time-consuming and energy-intensive. indianchemicalsociety.comjaveriana.edu.co

In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. jocpr.comchemicaljournals.com This technique utilizes microwave energy to directly heat the reactants and solvent, leading to a rapid rise in temperature and significantly reduced reaction times, often from hours to minutes. indianchemicalsociety.comjocpr.comnih.gov Comparative studies have consistently shown that microwave-assisted synthesis of various amide derivatives results in higher yields and shorter reaction times compared to conventional heating methods. indianchemicalsociety.comjocpr.comchemicaljournals.com For example, the synthesis of certain heterocyclic amides showed an increase in yield from 50–72% with conventional methods to 75–87% with microwave irradiation, with reaction times decreasing from 13 hours to as little as 9 minutes. indianchemicalsociety.com This efficiency makes MAOS a preferred method for the synthesis of N-benzylsalicylamide derivatives in many modern laboratories. chemicaljournals.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Amides

| Method | Typical Reaction Time | Typical Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Conventional Heating | Hours to days indianchemicalsociety.comjocpr.com | Moderate to Good (e.g., 50-72%) indianchemicalsociety.com | Well-established, simple equipment | Long reaction times, lower yields, high energy consumption indianchemicalsociety.comjocpr.com |

| Microwave-Assisted | Minutes indianchemicalsociety.comjocpr.com | Good to Excellent (e.g., 75-87%) indianchemicalsociety.com | Rapid reactions, higher yields, energy efficient, cleaner reactions jocpr.comchemicaljournals.comnih.gov | Requires specialized microwave reactor |

Copper-Catalyzed Approaches to 2-Hydroxybenzamides in Aqueous Media

A significant advancement in the synthesis of 2-hydroxybenzamides is the development of copper-catalyzed hydroxylation of 2-chlorobenzamides in water. thieme-connect.comresearchgate.netthieme-connect.com This method provides an efficient and environmentally friendly alternative to traditional synthetic routes. thieme-connect.comresearchgate.net The reaction typically employs a copper(I) iodide catalyst in conjunction with a ligand such as 1,10-phenanthroline (B135089) and a base like potassium hydroxide, with water as the solvent. thieme-connect.comresearchgate.netthieme-connect.com

This copper-catalyzed approach is notable for its broad substrate scope, accommodating various functional groups on the benzamide (B126) scaffold, including fluoro, chloro, iodo, and methoxy (B1213986) groups. thieme-connect.comresearchgate.netthieme-connect.com The synthesis of this compound has been successfully achieved using this methodology, yielding the product in good yield. researchgate.net The proposed mechanism involves the formation of a copper-amide complex, which facilitates the hydroxylation process in the aqueous medium. thieme-connect.comresearchgate.netthieme-connect.com The use of inexpensive reagents and water as the solvent makes this method both practical and economical. thieme-connect.comresearchgate.net

Table 2: Copper-Catalyzed Synthesis of Substituted 2-Hydroxybenzamides

| Substrate | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 2-Chloro-N-benzylbenzamide | N-Benzyl-2-hydroxybenzamide | 96 | 0.25 |

| 2-Chloro-5-fluoro-N-benzylbenzamide | 5-Fluoro-N-benzyl-2-hydroxybenzamide | 92 | 10 |

| 2-Chloro-N-benzyl-5-nitrobenzamide | This compound | 85 | 16 |

| 2-Chloro-N-(2-hydroxyethyl)benzamide | 2-Hydroxy-N-(2-hydroxyethyl)benzamide | 84 | 12 |

Data sourced from Balkrishna, S. J., et al. (2012). researchgate.net

Role of this compound as a Synthetic Precursor in Organic Synthesis

This compound is not only a target molecule but also a valuable synthetic intermediate for the preparation of other complex organic compounds. evitachem.comimpurity.com The presence of multiple functional groups—the hydroxyl, nitro, and amide moieties—allows for a variety of chemical transformations. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized. Similarly, the hydroxyl group can be alkylated or acylated to introduce new functionalities.

For example, N-hydroxyindoles and N-alkoxyindoles, which are present in a range of biologically active natural products, can be synthesized from precursors containing nitro groups. nih.gov While not a direct transformation of the title compound, the chemistry involved in the cyclization of nitro-containing compounds to form N-hydroxyindoles highlights the synthetic potential of the nitro group present in this compound. nih.gov The compound N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide is another example of a useful synthetic intermediate derived from a similar structural motif. impurity.com The versatility of this compound as a building block makes it a key component in the synthesis of diverse and potentially bioactive molecules.

Exploration of Biological Activities and Underlying Mechanisms of N Benzyl 2 Hydroxy 5 Nitrobenzamide and Its Derivatives

Photosynthetic Electron Transport (PET) Inhibition

N-benzyl-2-hydroxy-5-nitrobenzamide and its analogs have been investigated for their ability to interfere with the process of photosynthesis, a key area of interest for the development of new herbicides.

The inhibitory potency of N-benzylsalicylamides, including this compound, has been evaluated in chloroplasts isolated from spinach (Spinacia oleracea L.). researchgate.net The effectiveness of these compounds as inhibitors of photosynthetic electron transport (PET) is quantified by the IC50 value, which represents the concentration of the compound required to cause a 50% inhibition of the oxygen evolution rate.

Studies have shown a wide range of PET-inhibiting activity among different N-benzylsalicylamide derivatives, with IC50 values ranging from 2.0 to 425.3 μmol/L. researchgate.net For instance, N-(3,4-dichlorobenzyl)-2-hydroxy-5-nitrobenzamide demonstrated significant potency with an IC50 of 2.0 μmol/L, which is comparable to the commercial herbicide Diuron (IC50 = 1.9 μmol/L). researchgate.net This highlights the potential of certain derivatives within this class as effective PET inhibitors.

Table 1: PET Inhibition by selected N-benzylsalicylamide derivatives in Spinacia oleracea L. chloroplasts

| Compound | IC50 (μmol/L) |

|---|---|

| N-(3,4-dichlorobenzyl)-2-hydroxy-5-nitrobenzamide | 2.0 researchgate.net |

| 3,5-dibromo-N-(3,4-dichlorobenzyl)-2-hydroxybenzamide | 2.3 researchgate.net |

| 3,5-dibromo-N-(4-chlorobenzyl)-2-hydroxybenzamide | 2.6 researchgate.net |

| Diuron (standard) | 1.9 researchgate.net |

Research indicates that the mechanism of PET inhibition by N-benzylsalicylamides and related compounds involves the disruption of Photosystem II (PS II). researchgate.netmdpi.com PS II is a critical protein complex in the thylakoid membranes of chloroplasts that performs the initial steps of photosynthesis.

The amide moiety (-CONH-) present in the structure of these compounds is believed to play a crucial role in their inhibitory action. researchgate.net This group can reversibly bind to the QB binding site on the D1 protein of the PS II complex. mdpi.comredalyc.org This binding event blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby interrupting the photosynthetic electron transport chain. mdpi.com This blockage ultimately leads to the inhibition of CO2 fixation and ATP synthesis. mdpi.com

The relationship between the chemical structure of N-benzylsalicylamides and their PET inhibitory activity has been a subject of detailed investigation. researchgate.net These studies have revealed that the potency of these compounds is significantly influenced by the nature and position of substituents on both the salicylamide (B354443) and benzyl (B1604629) portions of the molecule.

Lipophilicity and the electronic properties of the substituents are key determinants of activity. researchgate.net For example, the presence of electron-withdrawing groups on the anilide part of the molecule tends to enhance inhibitory potency. researchgate.net The position of these substituents is also critical, as demonstrated by the varying activities of different isomers. mdpi.commdpi.com For example, N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide showed high activity, while its 2,5-disubstituted counterpart was less potent. mdpi.com These findings underscore the importance of the specific substitution pattern in optimizing the interaction of these compounds with their target site in Photosystem II.

Antimicrobial Research Investigations

In addition to their effects on photosynthesis, this compound and its derivatives have been explored for their potential antimicrobial properties.

Several studies have demonstrated the antibacterial activity of this compound derivatives against a range of bacterial pathogens.

Staphylococcus aureus : Certain benzamide (B126) derivatives have shown notable activity against Staphylococcus aureus. nih.gov For example, one study reported that a benzamide derivative exhibited significant activity against a drug-resistant strain of Bacillus subtilis and S. aureus. nih.gov Some salicylanilides have also been shown to be active against S. aureus. nih.gov

Mycobacterium tuberculosis : Research has identified this compound derivatives as potential antitubercular agents. nih.govbham.ac.uk A series of N-benzyl 3,5-dinitrobenzamides, derived from the antitubercular drug candidate PBTZ169, exhibited excellent in vitro activity against the drug-susceptible Mycobacterium tuberculosis H37Rv strain, with Minimum Inhibitory Concentrations (MICs) as low as 0.0625 μg/mL. nih.govacs.org These compounds were also effective against clinically isolated multidrug-resistant strains. nih.govacs.org Furthermore, some 2-hydroxy-5-nitrobenzamide (B1280025) derivatives have shown MIC values ranging from 2 to 32 μM against M. tuberculosis. bham.ac.uk

Table 2: Antimycobacterial Activity of selected Benzamide derivatives

| Compound | Target Organism | MIC |

|---|---|---|

| N-benzyl 3,5-dinitrobenzamides (D5, 6, 7, 12) | Mycobacterium tuberculosis H37Rv | 0.0625 μg/mL nih.govacs.org |

| N-benzyl 3,5-dinitrobenzamides (D5, 6, 7, 12) | Clinically isolated multidrug-resistant M. tuberculosis | < 0.016–0.125 μg/mL nih.govacs.org |

| 2-hydroxy-5-nitrobenzamide derivatives | Mycobacterium tuberculosis | 2 to 32 μM bham.ac.uk |

The antimicrobial spectrum of this compound derivatives extends to antifungal activity.

Studies have reported that new series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives possess a broad spectrum of activity against various microorganisms, including the fungus Candida albicans, with MIC values ranging from 1.95 to 500 µg/ml. nih.gov The presence of a nitro group at the 4th or 5th position of the N-(2-hydroxyphenyl) moiety has been suggested to be important for the antibacterial activity of these compounds. researchgate.net While some N-(4-halobenzyl)amides have been evaluated against Candida strains, specific derivatives of this compound were not the primary focus of these particular studies. mdpi.com

Proposed Mechanisms of Antimicrobial Action

The antimicrobial properties of salicylanilides, a class of compounds to which this compound belongs, are thought to be linked to their ability to disrupt the proton gradient across microbial cell membranes. nih.gov This mechanism is crucial for understanding their broad-spectrum activity.

A key structural feature for this activity is the presence of a free phenolic hydroxyl group on the salicylic (B10762653) acid portion of the molecule. nih.gov It is proposed that these compounds act as proton shuttles, effectively dissipating the proton motive force that is essential for ATP synthesis and other vital cellular processes in microorganisms. nih.gov The presence of electron-withdrawing groups on the aniline (B41778) ring also appears to play a significant role in the antimicrobial potency. nih.gov

For instance, a study on various salicylanilide (B1680751) analogs demonstrated that the absence of the 2-hydroxy group completely eliminated antimicrobial activity. nih.gov This highlights the critical role of this specific functional group in the proposed proton-shuttling mechanism. While these compounds have shown activity against a range of pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis, their utility can be limited by a corresponding cytotoxicity in mammalian cells, suggesting a similar mechanism of action. nih.gov

New 4-nitrobenzamide (B147303) derivatives have also been synthesized and evaluated for their in vitro antimicrobial activity, with some compounds showing potential as antimicrobial agents deserving of further research. researchgate.netijpbs.com

Anticancer Research Applications

The investigation into nitro-substituted compounds has revealed promising applications in anticancer research, primarily through the induction of apoptosis and interference with cancer-related cellular processes.

Induction of Apoptosis and Reactive Oxygen Species (ROS) Generation by Related Nitro Compounds

A significant body of research points to the role of reactive oxygen and nitrogen species (RONS) in both the initiation and progression of cancer. aacrjournals.org An imbalance between the generation of RONS and the cell's antioxidant defense system can lead to oxidative stress, which in turn can trigger apoptosis in cancer cells. aacrjournals.org This vulnerability of cancer cells to oxidative stress is a key area of exploration for therapeutic strategies. wjgnet.com

For example, the synthetic chrysin (B1683763) analogue, 5,7-dihydroxy-8-nitrochrysin (NOC), has been shown to induce apoptosis in human breast cancer cells. nih.govspandidos-publications.com Mechanistic studies have provided evidence that NOC triggers apoptosis through the generation of reactive oxygen species (ROS) and the dephosphorylation of Akt, a key protein in cell survival pathways. nih.govspandidos-publications.com This suggests that the nitro group plays a crucial role in the pro-apoptotic activity of these compounds.

Furthermore, it has been observed that while modest increases in ROS can be oncogenic, significant elevations can suppress tumors. wjgnet.com Various anticancer drugs, in fact, exert their effects by generating ROS, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. aacrjournals.org

Interference with Cellular Processes Associated with Cancer Progression

Beyond inducing apoptosis, certain compounds can interfere with other cellular processes that are fundamental to cancer progression. These processes include cell division, adhesion, and migration. mdpi.com

For instance, cytochalasins, which are known to disrupt actin filament dynamics, can interfere with key cellular functions. mdpi.com This interference can lead to a decrease in cellular stiffness and inhibit cell migration, both of which are critical for cancer metastasis. mdpi.com

Proteases are another class of enzymes that are intricately linked with cancer progression. wikipedia.org They facilitate invasion and metastasis by degrading the extracellular matrix. wikipedia.org Therefore, the development of protease inhibitors is a significant area of anticancer research.

Additionally, some nucleoside analogs exert their anticancer effects by inhibiting enzymes involved in cellular processes crucial for cancer cell growth, such as the NEDD8-activating enzyme, which is part of the ubiquitin-proteasome degradation system. nih.gov The expression of nitric oxide synthase 2 (NOS2) and the subsequent production of nitric oxide (NO) have also been shown to be heavily involved in the progression and metastasis of various tumors. nih.gov The constitutive activity of NF-κB, a transcription factor that promotes cell survival and proliferation, is another hallmark of many cancers. mdpi.com

Enzyme Inhibition Studies of Related Benzamide and Benzylamine Scaffolds

The N-benzyl and benzamide structural motifs are present in a variety of compounds that have been investigated for their ability to inhibit specific enzymes, highlighting their potential as therapeutic agents.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase) by N-Benzyl Derivatives

Derivatives containing an N-benzyl group have shown significant promise as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are key targets in the management of neurodegenerative diseases like Alzheimer's. rsc.org

A series of N-benzyl benzamide derivatives were identified as highly selective and potent inhibitors of BChE, with some compounds exhibiting inhibitory concentrations (IC50) in the sub-nanomolar to nanomolar range. nih.govacs.org For example, compounds S11-1014 and S11-1033 displayed potent hBChE inhibition with IC50 values of 0.08 nM and 0.039 nM, respectively. acs.org Similarly, N-benzylpyridinium-curcumin derivatives have been synthesized and shown to be potent AChE inhibitors, with one compound exhibiting an IC50 value of 7.5 nM against AChE. tandfonline.com

Other N-benzyl derivatives, such as those based on a norbelladine (B1215549) framework and N-benzylpiperidine carboxamides, have also demonstrated inhibitory activity against both AChE and BChE. rsc.orgnih.gov Docking studies have suggested that the quaternary nitrogen of the N-benzyl group may play a key role in the inhibition of AChE. frontiersin.org Furthermore, O-substituted N(3)-benzyl analogs of vitamin B1 have been evaluated as inhibitors of both AChE and BChE, with some showing high potency and selectivity for one of the enzymes. scispace.com

Table 1: Cholinesterase Inhibition by N-Benzyl Derivatives

| Compound Class | Target Enzyme(s) | Key Findings | Reference(s) |

|---|---|---|---|

| N-Benzyl Benzamides | BChE | Highly potent and selective inhibitors with sub-nanomolar to nanomolar IC50 values. | nih.gov, acs.org |

| N-Benzyl Pyridinium-Curcumin Derivatives | AChE | Potent inhibitors with IC50 values in the nanomolar range. | tandfonline.com |

| Coumarin-based N-Benzyl Pyridinium (B92312) Derivatives | AChE, BChE | Compound 5l showed IC50 values of 0.247 µM (AChE) and 1.68 µM (BChE). | ut.ac.ir |

| N-Benzyl-2-phenylethanamines | AChE, BChE | Brominated derivatives showed the lowest IC50 values against AChE. | rsc.org |

| Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls | AChE, BChE | Compound 7av was a dual inhibitor with IC50 values of 176 nM (AChE) and 370 nM (BChE). | acs.org |

| N-Benzylpiperidine Carboxamides | AChE | Analogue 28 had an IC50 value of 0.41 µM. | nih.gov |

| O-substituted N(3)-benzyl analogs of vitamin B1 | AChE, BChE | Showed high potency and selectivity for either AChE or BChE. | scispace.com |

| N-benzyl stepholidine derivatives | AChE | Compound 1a had an IC50 of 40.6 µM. | frontiersin.org |

Lipoxygenase Inhibition by Related Coumarin (B35378) Derivatives

Coumarin derivatives have been identified as effective inhibitors of lipoxygenases (LOX), a family of iron-containing enzymes involved in inflammatory processes. sciforum.netnirmauni.ac.in The inhibition of these enzymes is a target for anti-inflammatory therapies.

Studies have shown that coumarins can act as redox-active inhibitors of LOXs. nirmauni.ac.in The presence of a free hydroxyl group, particularly at the 7-position, is often associated with their inhibitory activity, likely due to their ability to reduce the iron in the enzyme's active site. acs.org

Various synthesized coumarin derivatives have demonstrated significant LOX inhibitory activity. sciforum.netnirmauni.ac.in For example, certain prenyloxy-coumarins and thiocoumarins have been identified as potent lipoxygenase inhibitors. consensus.app One study found that 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was a very strong inhibitor of soybean LOX-3, with 96.6% inhibition. nih.gov The anti-inflammatory and analgesic activities of some 7-substituted coumarin derivatives have been linked to their 5-lipoxygenase (5-LOX) inhibitory effects. nirmauni.ac.in

Table 2: Lipoxygenase Inhibition by Coumarin Derivatives

| Compound Type | Key Findings | Reference(s) |

|---|---|---|

| 7-Substituted Coumarins | Compounds 33 and 35 were the most potent 5-LOX inhibitors. | nirmauni.ac.in |

| Coumarin Mannich Bases | Compound 7 was the most active LOX inhibitor in the tested set. | acs.org |

| Prenyloxy-coumarins and Thiocoumarins | Identified as potent lipoxygenase inhibitors. | consensus.app |

| 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one | Showed 96.6% inhibition of soybean LOX-3. | nih.gov |

Other Relevant Enzymatic Target Interactions (e.g., IκB kinase β)

IκB kinase β (IKKβ) is a key enzyme in the nuclear factor kappa B (NF-κB) signaling pathway, which is integral to regulating inflammatory responses, cell survival, and proliferation. The inhibition of IKKβ is a significant therapeutic strategy for various diseases, including inflammatory conditions and certain cancers. iu.edu Sesquiterpene lactones, for instance, have been shown to inhibit the activation of the NF-κB transcription factor complex, partly by targeting IKKβ. iu.edu

Within the salicylanilide class, to which this compound belongs, specific analogues have demonstrated potent inhibitory activity against IKKβ. A notable example is N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide (IMD-0354), which was identified as a potent IKKβ inhibitor. nih.gov Structure-activity relationship (SAR) studies on this series revealed that a free phenolic hydroxyl group on the salicylic acid portion is essential for its biological activity. nih.gov However, modifications to other parts of the molecule significantly impact its efficacy. Specifically, replacing the aniline group with a benzylamine, a structural feature of this compound, resulted in a loss of this inhibitory activity. nih.gov This suggests that while the salicylanilide scaffold is a promising starting point for IKKβ inhibitors, the specific substitution on the amide nitrogen is critical for target engagement.

Antioxidant Activities in Related Benzyl Hydrazide and Pyridinium Compounds

The search for compounds with antioxidant properties is driven by their potential to mitigate oxidative stress, a condition linked to numerous pathologies. Research has shown that compounds structurally related to this compound, such as certain benzyl hydrazide and pyridinium derivatives, possess notable antioxidant capabilities.

A series of N-benzylpyridinium-curcumin derivatives were synthesized and evaluated for their antioxidant potential using the ABTS assay. nih.gov Several of these compounds exhibited moderate to good radical scavenging activity in a manner dependent on their concentration. nih.gov For example, compounds 8f and 8g showed approximately 59% radical scavenging activity at a concentration of 0.5 mg/mL. nih.gov Similarly, new 1H-benzimidazole-2-yl hydrazones bearing hydroxyl groups were found to be effective radical scavengers. rsc.org The dihydroxy hydrazones, in particular, demonstrated the most significant antioxidant effects across various assays. rsc.org The antioxidant capacity of 2-hydroxy-benzamide derivatives has also been confirmed through methods like the ABTS radical scavenging assay and ferric reducing antioxidant potential (FRAP) assay. researchgate.net

Table 1: Antioxidant Activity of Related Benzyl Hydrazide and Pyridinium Compounds

| Compound Class | Specific Compound(s) | Assay | Key Finding | Reference |

| N-benzylpyridinium-curcumin derivatives | 7f, 8f, 8g | ABTS | Compounds 8f and 8g showed ~59% scavenging activity at 0.5 mg/mL. | nih.gov |

| 1H-benzimidazole-2-yl hydrazones | 5b, 5d (dihydroxy derivatives) | DPPH, ABTS | Most effective radical scavengers in the series. | rsc.org |

| 2-hydroxy-benzamide derivatives | Various | ABTS, FRAP | Proved to be effective antioxidant evaluation techniques for this class. | researchgate.net |

| 7-benzyl-8-benzylidene hydrazine (B178648) xanthines | 3-methyl-7-p-chlorobenzyl-8-p-chlorobenzylidene hydrazinoxanthine | In vitro lipid peroxidation | Demonstrated the highest antioxidant activity among the tested xanthine (B1682287) derivatives. | researchgate.net |

Trypanocidal Activity of Related 5-Nitro-2-furancarboxylamides

Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by Trypanosoma brucei. The renewed interest in nitroheterocyclic compounds for treating this disease has spurred research into novel derivatives. A series of 5-nitro-2-furancarboxylamides, which are structurally related to the title compound through the presence of a nitro group and an amide linkage, have been synthesized and shown to possess powerful trypanocidal activity. nih.govnih.gov

These novel compounds are remarkably potent, demonstrating activity approximately 1,000-fold greater than the established drug nifurtimox (B1683997) against in vitro T. brucei. nih.govacs.org Crucially, these analogues exhibit very low cytotoxicity against human HeLa cells, indicating a high selectivity index. nih.gov One of the most significant findings is that the most potent of these 5-nitro-2-furancarboxylamides showed very limited cross-resistance with nifurtimox-resistant parasite cells. nih.govnih.gov This suggests that their mechanism of action is different from that of nifurtimox, which relies on nitroreductase activation. nih.gov This distinct biochemical target makes them promising candidates for future therapeutic development, potentially reducing the likelihood of drug resistance. nih.govacs.org

Table 2: In Vitro Trypanocidal Activity of 5-Nitro-2-furancarboxylamides against T. b. brucei

| Compound | EC₅₀ (μM) | Cytotoxicity vs. HeLa cells (EC₅₀, μM) | Selectivity Index (SI) |

| Nifurtimox | 10.4 ± 1.1 | >100 | >9.6 |

| Analogue 22s | 0.009 ± 0.001 | >100 | >11,111 |

| Analogue 22t | 0.009 ± 0.001 | >100 | >11,111 |

| Analogue 22k | 0.012 ± 0.001 | >100 | >8,333 |

Data sourced from a study on novel 5-nitro-2-furancarboxylamides. nih.gov

Elucidation of Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Impact of Substituent Electronic Properties on Biological Efficacy

The electronic properties of substituents on both the salicylamide (B354443) and benzylamide rings of N-benzylsalicylamides play a significant role in their biological efficacy, such as the inhibition of photosynthetic electron transport (PET). researchgate.net The Hammett σ constant is a key parameter used to quantify these electronic effects.

Studies on ring-substituted N-benzylsalicylamides have shown that their PET inhibiting activity increases with the increasing sum of Hammett constants of substituents on both the acyl and benzylamide fragments. researchgate.net This indicates that electron-withdrawing groups generally enhance activity. The contribution of the electronic properties of substituents on the acyl fragment (σ1) is more significant than that of the substituents on the benzylamide fragment (σ2). researchgate.net

For instance, in a series of 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, a bilinear dependence of PET inhibiting activity on the Hammett constant (σ) of the substituent on the N-phenyl moiety was observed. researchgate.net Similarly, research on benzotrifluoride (B45747) derivatives suggests that a strong electron-donating group can enhance certain photoreactions, while electron-withdrawing groups tend to slow them down. acs.org This highlights the complex interplay of electronic effects in determining biological outcomes.

The following table presents Hammett σ constants for various substituents, illustrating their electron-donating or electron-withdrawing nature, which can be correlated with the biological activity of N-benzyl-2-hydroxy-5-nitrobenzamide analogs.

| Substituent | Hammett Constant (σ) | Electronic Effect |

| -NO₂ | 0.78 | Strongly Electron-Withdrawing |

| -CN | 0.66 | Strongly Electron-Withdrawing |

| -CF₃ | 0.54 | Strongly Electron-Withdrawing |

| -Cl | 0.23 | Electron-Withdrawing |

| -Br | 0.23 | Electron-Withdrawing |

| -I | 0.18 | Electron-Withdrawing |

| -F | 0.06 | Weakly Electron-Withdrawing |

| -H | 0.00 | Neutral |

| -CH₃ | -0.17 | Electron-Donating |

| -OCH₃ | -0.27 | Electron-Donating |

| -OH | -0.37 | Strongly Electron-Donating |

| -NH₂ | -0.66 | Strongly Electron-Donating |

Role of Lipophilicity in Activity Modulation

Lipophilicity, often quantified by the logarithm of the partition coefficient (log P), is a critical determinant of the biological activity of this compound and its analogs. It governs the compound's ability to cross cell membranes and reach its target site.

Research on a series of sixty-one ring-substituted N-benzylsalicylamides demonstrated that their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts increased approximately linearly with increasing lipophilicity. researchgate.net This suggests that for this particular biological activity, a higher lipophilicity is favorable. The study confirmed that the inhibitory activity depends on lipophilicity, which can be expressed by log P or the distributive parameters π1 and π2 of individual substituents. researchgate.net

Similarly, for 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, the PET inhibitory efficiency was found to be dependent on the compound's lipophilicity. researchgate.net However, the relationship is not always linear. A bilinear dependence was observed, indicating that there is an optimal lipophilicity for maximal activity, beyond which an increase in lipophilicity may lead to decreased efficacy, possibly due to poor solubility or non-specific binding.

The table below shows the experimental log P values for some salicylanilide (B1680751) derivatives, illustrating the impact of different substituents on lipophilicity.

| Compound | Substituent on Salicylate Ring | Substituent on Anilide Ring | log P |

| Analog 1 | 5-Cl | 3,5-bis(CF₃) | 5.8 |

| Analog 2 | H | 3,5-bis(CF₃) | 5.3 |

| Analog 3 | 5-F | 3,5-bis(CF₃) | 5.1 |

| Analog 4 | 5-Br | 3,5-bis(CF₃) | 5.9 |

| Analog 5 | 5-I | 3,5-bis(CF₃) | 6.2 |

| Analog 6 | 5-OCH₃ | 3,5-bis(CF₃) | 5.0 |

Significance of Specific Functional Groups in Biological Activity

The biological activity of this compound is critically dependent on its specific functional groups: the phenolic hydroxyl, the nitro group, and the amide bond.

Phenolic Hydroxyl Group: The 2-hydroxy group is essential for the biological activity of many salicylanilides. nih.gov Studies have shown that its removal completely abolishes activity. nih.gov This hydroxyl group can form intramolecular hydrogen bonds with the carbonyl oxygen of the amide group, influencing the compound's conformation and interaction with biological targets. nih.gov It can also participate in intermolecular hydrogen bonding. evitachem.com In some contexts, protection of the phenolic OH group may be necessary during synthesis. acs.org

Nitro Group: The nitro group at the 5-position significantly influences the electronic properties and potential biological activity of the molecule. ontosight.aiontosight.ai Its strong electron-withdrawing nature can enhance certain biological activities. nih.gov However, simply having a strong electron-withdrawing substituent is not always sufficient for full activity, as demonstrated by the inactivity of a 5-nitrosalicylanilide in one study. nih.gov In the context of antitubercular activity, both nitro groups in 3,5-dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles were found to be essential for high activity. nih.gov

Amide Bond: The amide bond (-CONH-) is a crucial linker and is involved in almost all biological processes. researchgate.net Its ability to donate and accept hydrogen bonds makes it important for binding to biological targets. researchgate.net The planarity and stability of the amide bond are key features. Reversing the amide linkage or replacing it with an ester or sulfonamide has been shown to result in a complete loss of antitubercular activity in salicylanilides, highlighting its critical role. nih.gov

Conformational Analysis and its Influence on Biological Interactions

The three-dimensional conformation of this compound plays a pivotal role in its interaction with biological targets. The relative orientation of the phenyl rings and the conformation of the amide linkage are key determinants of biological activity.

In the related compound N-benzyl-2-hydroxybenzamide, the mean planes of the benzyl (B1604629) and 2-hydroxybenzamide units are inclined at a dihedral angle of 68.81 (7)°. nih.gov Crystal structure analysis of 2-hydroxy-5-nitro-N-phenylbenzamide reveals that the molecule is nearly planar, with a small dihedral angle between the benzene (B151609) rings. nih.gov The nitro group is slightly twisted out of the plane of its parent benzene ring. researchgate.net

Intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the amide group helps to stabilize a planar conformation and forms an S(6) ring motif. nih.govnih.govresearchgate.net This planarity or near-planarity can be crucial for effective binding to a receptor or enzyme active site.

Theoretical and experimental conformational analysis of related benzyl-containing compounds, such as 5-benzylimidazolidin-4-one derivatives, indicates that the benzyl group can exhibit relatively free rotation at ambient temperatures. ethz.ch This "windshield-wiper effect" could provide steric shielding of one face of the molecule, influencing its interactions. ethz.ch The presence of bulky substituents can affect the preferred conformation and, consequently, the biological activity. nih.gov

The table below summarizes key dihedral angles from the crystal structure of 2-hydroxy-5-nitro-N-phenylbenzamide, providing insight into its solid-state conformation.

| Parameter | Value (°) |

| Dihedral angle between phenyl rings A and B | 1.99 (13) |

| Dihedral angle between phenyl ring A and nitro group C | 7.63 (33) |

| Dihedral angle between phenyl ring B and nitro group C | 6.20 (34) |

Data from the crystal structure of 2-hydroxy-5-nitro-N-phenylbenzamide. nih.gov

Computational and Theoretical Investigations in the Research of N Benzyl 2 Hydroxy 5 Nitrobenzamide

QSAR Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. For derivatives of N-benzylsalicylamides, including N-benzyl-2-hydroxy-5-nitrobenzamide, QSAR studies have been instrumental in understanding the determinants of their activity.

A study investigating the inhibition of photosynthetic electron transport (PET) by a series of sixty-one ring-substituted N-benzylsalicylamides found that the inhibitory potency, expressed as IC50 values, ranged from 2.0 to 425.3 μmol/L. researchgate.net The research highlighted that the PET inhibiting activity was linearly dependent on the lipophilicity of the compounds and the electronic properties of the substituents on both the acyl and benzylamide fragments. researchgate.net The contribution of the electronic properties of the substituents on the acyl part was found to be more significant. researchgate.net For instance, N-(3,4-dichlorobenzyl)-2-hydroxy-5-nitrobenzamide demonstrated a high inhibitory potency with an IC50 of 2.0 μmol/L, comparable to the standard Diuron (IC50 = 1.9 μmol/L). researchgate.net

QSAR models help in predicting the toxicity of nitroaromatic compounds by establishing a quantitative link between molecular descriptors and biological activities. mdpi.com These models have been successfully used to predict the acute toxicity of various nitroaromatic compounds to different organisms. mdpi.commdpi.com The predictive power of these models is validated through various statistical metrics, ensuring their reliability for screening and prioritizing compounds for further testing. mdpi.commdpi.com

Table 1: PET Inhibitory Activity of Selected N-benzylsalicylamides researchgate.net

| Compound | IC50 (μmol/L) |

|---|---|

| N-(3,4-dichlorobenzyl)-2-hydroxy-5-nitrobenzamide | 2.0 |

| 3,5-dibromo-N-(3,4-dichlorobenzyl)-2-hydroxybenzamide | 2.3 |

| 3,5-dibromo-N-(4-chlorobenzyl)-2-hydroxybenzamide | 2.6 |

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interactions between a ligand, such as this compound, and its biological target at the molecular level.

In studies of related benzamide (B126) derivatives, molecular docking has been employed to elucidate binding modes with various enzymes. For example, docking studies of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives with α-glucosidase and α-amylase revealed reasonable dock scores, indicating stable binding interactions. tandfonline.com Similarly, molecular docking analysis of nitrobenzamide derivatives with inducible nitric oxide synthase (iNOS) helped to identify compounds that bind efficiently to the enzyme. researchgate.net

Molecular dynamics (MD) simulations often complement docking studies by providing insights into the stability of the ligand-protein complex over time. tandfonline.comtandfonline.com The analysis of the root-mean-square deviation (RMSD) during MD simulations can suggest the stability of the compound at the binding site of the target protein. tandfonline.com These computational approaches are instrumental in rationalizing the biological activity of compounds and guiding the design of more potent and selective inhibitors. nih.govresearchgate.net

In Silico Prediction of Pharmacokinetic-Relevant Properties

The prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is a critical step in drug discovery. In silico methods offer a rapid and cost-effective way to evaluate the pharmacokinetic profile of compounds like this compound.

Computational tools can predict a range of properties, including intestinal absorption, blood-brain barrier (BBB) penetration, and potential for toxicity. mdpi.com For instance, in silico ADMET predictions for novel nitro-substituted salicylic (B10762653) acid derivatives have been performed to assess their drug-like properties. bham.ac.uk Studies on other benzamide derivatives have utilized computational models to predict properties such as Caco-2 permeability, which is an indicator of intestinal absorption, and potential for causing toxicity. nih.gov

These predictive models help in the early identification of compounds with unfavorable pharmacokinetic profiles, allowing researchers to focus on candidates with a higher probability of success in later stages of drug development.

Crystallographic Analysis and Structural Characterization for Molecular Conformation Studies

For the related compound N-benzyl-2-hydroxybenzamide, the crystal structure reveals an intramolecular O-H···O hydrogen bond between the carbonyl oxygen and the 2-hydroxyl group. nih.gov The benzyl (B1604629) and 2-hydroxybenzamide moieties are inclined to one another by 68.81 (7)°. nih.gov

In the case of 2-hydroxy-5-nitro-N-phenylbenzamide, the molecule is nearly planar, with a small dihedral angle between the two benzene (B151609) rings. researchgate.net The crystal structure of 2-hydroxy-5-nitrobenzamide (B1280025) shows an intramolecular O-H···O hydrogen bond forming an S(6) ring motif. nih.govresearchgate.net The molecules form dimers through N-H···O hydrogen bonds. nih.gov These structural details are crucial for understanding the molecule's reactivity and its interactions with biological targets.

Table 2: Crystallographic Data for Related Benzamide Derivatives

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| N-benzyl-2-hydroxybenzamide | C₁₄H₁₃NO₂ | Monoclinic | P2₁/n | nih.gov |

| 2-Hydroxy-5-nitro-N-phenylbenzamide | C₁₃H₁₀N₂O₄ | Monoclinic | Pc | researchgate.net |

Future Directions and Emerging Research Avenues for N Benzyl 2 Hydroxy 5 Nitrobenzamide

Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency

The future of N-benzyl-2-hydroxy-5-nitrobenzamide research lies in the rational design and synthesis of new analogs to improve its specificity and potency. Structure-activity relationship (SAR) studies are crucial in this endeavor, helping to elucidate how modifications to the chemical structure affect biological activity. acs.orgacs.org

For instance, research on other benzamide (B126) derivatives has shown that the nature and position of substituents on the aromatic rings can dramatically influence their pharmacological profile. tandfonline.comresearchgate.net For this compound, future synthetic strategies could involve:

Modification of the Benzyl (B1604629) Group: Introducing various substituents on the benzyl ring could modulate lipophilicity and steric interactions with target proteins.

Alteration of the Nitro Group Position: Shifting the nitro group from the 5-position to other positions on the salicylamide (B354443) ring could impact the compound's electronic properties and binding affinity.

Replacement of the Nitro Group: Substituting the nitro group with other electron-withdrawing or electron-donating groups could fine-tune the compound's reactivity and selectivity. acs.org

The synthesis of such analogs can be achieved through established chemical reactions, such as the condensation of substituted benzoyl chlorides with appropriate amines. acs.orgtandfonline.com The development of a diverse library of this compound analogs will be instrumental in identifying lead compounds with superior therapeutic potential.

Table 1: Representative Benzamide Analogs and their Biological Activities

| Compound | Modifications | Biological Activity | Reference |

|---|---|---|---|

| 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide | Addition of a piperazinylbutyl chain and an amino group | Potential atypical antipsychotic | acs.org |

| N-(2-clhoro-6-methylphenyl)-4-nitrobenzamide | Substitution on the N-phenyl ring and a 4-nitro group | Anticonvulsant activity | walshmedicalmedia.com |

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

A deep understanding of the mechanism of action of this compound is paramount for its development as a therapeutic agent. Future research should focus on identifying its molecular targets and elucidating the cellular pathways it modulates. ontosight.ai

Studies on related nitrobenzamide compounds have suggested potential mechanisms of action, such as the inhibition of enzymes like inducible nitric oxide synthase (iNOS) or the modulation of inflammatory pathways. nih.govresearchgate.net For this compound, research could explore its effects on:

Enzyme Inhibition: Screening against a panel of enzymes, particularly those involved in inflammation and cancer, could reveal specific molecular targets.

Gene and Protein Expression: Analyzing the compound's impact on the expression of key genes and proteins in relevant cell models can provide insights into its cellular effects. researchgate.net

Cellular Processes: Investigating its influence on cellular processes such as proliferation, apoptosis, and cell signaling will help to build a comprehensive picture of its biological activity.

Techniques like molecular docking can be employed to predict the binding of this compound to potential target proteins, guiding experimental validation. researchgate.netnih.gov Furthermore, studies on the metabolic fate of the compound are necessary to understand how it is processed within the body. spandidos-publications.com

Development of Predictive Models for Biological Activity and Selectivity

The use of computational tools, particularly quantitative structure-activity relationship (QSAR) models, is becoming increasingly important in drug discovery. ingentaconnect.comgoogle.com Developing robust QSAR models for this compound and its analogs can significantly accelerate the identification of promising drug candidates. nih.govnajah.edu

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net For the this compound series, these models could be built using a variety of molecular descriptors, including:

Electronic properties: Such as atomic charges and orbital energies.

Steric properties: Like molecular volume and surface area.

Hydrophobicity: Which influences how a compound distributes in the body.

Once developed and validated, these models can be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. najah.eduacs.org This in silico approach can save considerable time and resources compared to traditional trial-and-error methods. cas.org

Table 2: Key Parameters in QSAR Modeling of Benzamide Derivatives

| Parameter | Description | Importance in Drug Design | Reference |

|---|---|---|---|

| LogP | Logarithm of the partition coefficient between octanol (B41247) and water | Indicates the hydrophobicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. | ingentaconnect.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of a molecule and can be correlated with its reactivity and biological activity. | ingentaconnect.com |

| Dipole Moment | A measure of the polarity of a molecule | Influences how a molecule interacts with polar biological targets and its solubility in aqueous environments. | ingentaconnect.com |

| Molecular Volume | The three-dimensional space occupied by a molecule | A steric parameter that can affect how well a molecule fits into the binding site of a target protein. | ingentaconnect.com |

Exploration of New Therapeutic Applications for Benzamide Scaffolds

The benzamide scaffold is a versatile platform that has given rise to drugs with a wide range of therapeutic applications. ontosight.airesearchgate.net While this compound may be initially investigated for a specific activity, it is crucial to explore its potential in other disease areas.

The presence of the nitro group, for instance, is a feature of several compounds with antimicrobial and anti-inflammatory properties. walshmedicalmedia.commdpi.com Therefore, this compound and its analogs could be screened for activity against various pathogens or in models of inflammatory diseases.

Furthermore, the broader class of benzamides has shown promise in areas such as:

Anticancer therapy: By targeting various signaling pathways involved in tumor growth and proliferation. ontosight.ai

Neurodegenerative diseases: Through the inhibition of enzymes like acetylcholinesterase. mdpi.com

Antiviral applications: By interfering with viral replication processes. nih.gov

A systematic screening of this compound in a diverse range of biological assays could uncover novel and unexpected therapeutic opportunities.

Integration of High-Throughput Screening and Computational Chemistry for Drug Discovery Initiatives

The discovery of new drugs based on the this compound scaffold can be significantly enhanced by integrating high-throughput screening (HTS) with computational chemistry. ontosight.aiontosight.ai HTS allows for the rapid testing of large libraries of compounds against a specific biological target. uct.ac.zathermofisher.com

The process can be streamlined as follows:

Virtual Screening: Computational models, such as those derived from QSAR studies or molecular docking, can be used to screen large virtual libraries of compounds and select a smaller, more focused set for synthesis and biological testing. nih.govnih.gov

High-Throughput Screening: The selected compounds can then be subjected to HTS to identify initial "hits" with the desired activity. ontosight.aibiorxiv.org

Hit-to-Lead Optimization: The initial hits can be further optimized using computational chemistry to design new analogs with improved potency, selectivity, and drug-like properties. mdpi.cominnovareacademics.in

This integrated approach, which combines the power of in silico and in vitro methods, can dramatically increase the efficiency and success rate of drug discovery programs centered on the this compound scaffold. cas.orgbioscipublisher.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.